molecular formula C7H10N2O B1268371 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 933778-29-1

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1268371
CAS No.: 933778-29-1
M. Wt: 138.17 g/mol
InChI Key: BVTRLDWWMDFELV-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the fifth position, and an aldehyde group at the fourth position.

Biochemical Analysis

Biochemical Properties

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial as it influences the metabolic pathways involving aldehydes. Additionally, this compound can form Schiff bases with amino groups in proteins, affecting protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of aldehyde dehydrogenase, which leads to the accumulation of aldehydes and subsequent cellular stress. Additionally, this compound can bind to nucleophilic sites on proteins, forming covalent adducts that alter protein function. These interactions can result in enzyme inhibition or activation, depending on the specific protein and context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and air. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant physiological changes. For instance, high doses of this compound have been associated with hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by aldehyde dehydrogenase, leading to the formation of carboxylic acid derivatives. This compound can also influence metabolic flux by altering the levels of key metabolites, such as NADH and NADPH. These changes can impact various cellular processes, including energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion transporters, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other cellular compartments, such as the mitochondria and endoplasmic reticulum, depending on the specific cellular context. Post-translational modifications, such as phosphorylation, can further influence its localization and activity .

Preparation Methods

The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications to introduce the ethyl, methyl, and aldehyde substituents. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro compounds.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and is investigated for its therapeutic potential in various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole-5-carboxaldehyde: This compound has a similar structure but lacks the ethyl group at the first position, which may affect its reactivity and biological activity.

    5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde:

    1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has the methyl group at the third position, which may influence its chemical behavior and interactions.

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRLDWWMDFELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341455
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933778-29-1
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933778-29-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
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